molecular formula C6F12O B1599786 3,3-Bis(trifluoromethyl)-2-fluoro-2-(pentafluoroethyl)oxirane CAS No. 788-67-0

3,3-Bis(trifluoromethyl)-2-fluoro-2-(pentafluoroethyl)oxirane

Cat. No.: B1599786
CAS No.: 788-67-0
M. Wt: 316.04 g/mol
InChI Key: NOESGFSFSJKFIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3-Bis(trifluoromethyl)-2-fluoro-2-(pentafluoroethyl)oxirane is a highly fluorinated organic compound It is characterized by the presence of multiple trifluoromethyl and pentafluoroethyl groups, which impart unique chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Bis(trifluoromethyl)-2-fluoro-2-(pentafluoroethyl)oxirane typically involves the reaction of appropriate fluorinated precursors under controlled conditions. One common method includes the use of trifluoromethylated and pentafluoroethylated reagents in the presence of a strong base or catalyst to facilitate the formation of the oxirane ring. The reaction conditions often require low temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction parameters. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain high-purity products suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

3,3-Bis(trifluoromethyl)-2-fluoro-2-(pentafluoroethyl)oxirane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding fluorinated carboxylic acids or ketones.

    Reduction: Reduction reactions may yield fluorinated alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can replace fluorine atoms with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) are employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce fluorinated alcohols.

Scientific Research Applications

3,3-Bis(trifluoromethyl)-2-fluoro-2-(pentafluoroethyl)oxirane has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing complex fluorinated molecules.

    Biology: The compound’s unique properties make it useful in studying enzyme interactions and protein modifications.

    Industry: It is utilized in the production of high-performance materials, such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism by which 3,3-Bis(trifluoromethyl)-2-fluoro-2-(pentafluoroethyl)oxirane exerts its effects involves interactions with various molecular targets. The presence of multiple fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and van der Waals interactions. These interactions can influence the compound’s reactivity and binding affinity to specific enzymes or receptors, thereby modulating biological pathways.

Comparison with Similar Compounds

Similar Compounds

    3,5-Bis(trifluoromethyl)phenylacetylene: Another highly fluorinated compound with applications in materials science.

    3,3’-Bis(trifluoromethyl)benzidine: Used in the synthesis of advanced polymers and dyes.

    3,5-Bis(trifluoromethyl)phenyl-substituted pyrazole derivatives: Known for their antimicrobial properties.

Uniqueness

3,3-Bis(trifluoromethyl)-2-fluoro-2-(pentafluoroethyl)oxirane is unique due to its oxirane ring structure combined with extensive fluorination. This combination imparts distinct reactivity and stability, making it valuable for specialized applications in various scientific and industrial fields.

Properties

IUPAC Name

2-fluoro-2-(1,1,2,2,2-pentafluoroethyl)-3,3-bis(trifluoromethyl)oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6F12O/c7-2(8,6(16,17)18)3(9)1(19-3,4(10,11)12)5(13,14)15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOESGFSFSJKFIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(O1)(C(C(F)(F)F)(F)F)F)(C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6F12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80466307
Record name 2-Fluoro-2-(pentafluoroethyl)-3,3-bis(trifluoromethyl)oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80466307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

788-67-0
Record name 2-Fluoro-2-(pentafluoroethyl)-3,3-bis(trifluoromethyl)oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80466307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,3-Bis(trifluoromethyl)-2-fluoro-2-(pentafluoroethyl)oxirane
Reactant of Route 2
Reactant of Route 2
3,3-Bis(trifluoromethyl)-2-fluoro-2-(pentafluoroethyl)oxirane
Reactant of Route 3
Reactant of Route 3
3,3-Bis(trifluoromethyl)-2-fluoro-2-(pentafluoroethyl)oxirane
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
3,3-Bis(trifluoromethyl)-2-fluoro-2-(pentafluoroethyl)oxirane
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
3,3-Bis(trifluoromethyl)-2-fluoro-2-(pentafluoroethyl)oxirane
Reactant of Route 6
3,3-Bis(trifluoromethyl)-2-fluoro-2-(pentafluoroethyl)oxirane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.